molecular formula C9H12N2O B13987264 2-Methyl-n-(pyridin-3-yl)propanamide CAS No. 32405-64-4

2-Methyl-n-(pyridin-3-yl)propanamide

Cat. No.: B13987264
CAS No.: 32405-64-4
M. Wt: 164.20 g/mol
InChI Key: VXJZLBYJHVUABY-UHFFFAOYSA-N
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Description

2-Methyl-N-pyridin-3-yl-propanamide is an organic compound that belongs to the class of amides It features a pyridine ring attached to a propanamide moiety, with a methyl group at the second position of the propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-pyridin-3-yl-propanamide typically involves the reaction of 2-methylpropanoyl chloride with 3-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-methylpropanoyl chloride+3-aminopyridine2-methyl-N-pyridin-3-yl-propanamide+HCl\text{2-methylpropanoyl chloride} + \text{3-aminopyridine} \rightarrow \text{2-methyl-N-pyridin-3-yl-propanamide} + \text{HCl} 2-methylpropanoyl chloride+3-aminopyridine→2-methyl-N-pyridin-3-yl-propanamide+HCl

Industrial Production Methods: On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-N-pyridin-3-yl-propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-N-pyridin-3-yl-propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methyl-N-pyridin-3-yl-propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

    2,2-Dimethyl-N-(pyridin-3-yl)propanamide: Similar structure but with an additional methyl group.

    N-(pyridin-4-yl)pyridin-4-amine: Contains a pyridine ring but differs in the position and type of substituents.

Uniqueness: 2-Methyl-N-pyridin-3-yl-propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

32405-64-4

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-methyl-N-pyridin-3-ylpropanamide

InChI

InChI=1S/C9H12N2O/c1-7(2)9(12)11-8-4-3-5-10-6-8/h3-7H,1-2H3,(H,11,12)

InChI Key

VXJZLBYJHVUABY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CN=CC=C1

Origin of Product

United States

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